molecular formula C23H22FN3 B12784730 4V9C6Fbz7M CAS No. 321344-57-4

4V9C6Fbz7M

Cat. No.: B12784730
CAS No.: 321344-57-4
M. Wt: 359.4 g/mol
InChI Key: KVBWUPVGVUIAIX-FQEVSTJZSA-N
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Description

The compound 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine, also known by its identifier 4V9C6Fbz7M, is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a hexahydroindolizine core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step involves the formation of the hexahydroindolizine core. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to the central nervous system.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved may include the modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine include:

  • 7-(5-(4-chlorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine
  • 7-(5-(4-bromophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine

Uniqueness

The uniqueness of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

321344-57-4

Molecular Formula

C23H22FN3

Molecular Weight

359.4 g/mol

IUPAC Name

(8aS)-7-[5-(4-fluorophenyl)-4-pyridin-4-yl-1H-pyrrol-3-yl]-1,2,3,5,6,8a-hexahydroindolizine

InChI

InChI=1S/C23H22FN3/c24-19-5-3-17(4-6-19)23-22(16-7-10-25-11-8-16)21(15-26-23)18-9-13-27-12-1-2-20(27)14-18/h3-8,10-11,14-15,20,26H,1-2,9,12-13H2/t20-/m0/s1

InChI Key

KVBWUPVGVUIAIX-FQEVSTJZSA-N

Isomeric SMILES

C1C[C@H]2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1CC2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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